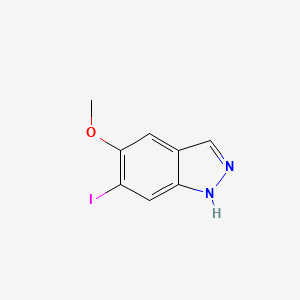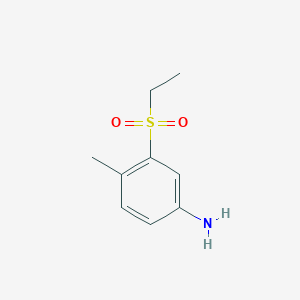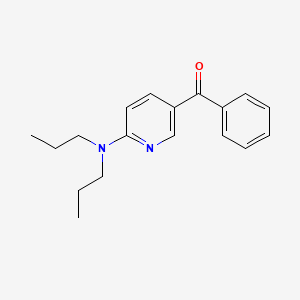
(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone: is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a dipropylamino group at the 6th position of the pyridine ring and a phenyl group attached to the methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the dipropylamino group.
Attachment of the Phenyl Group: The phenyl group can be attached to the methanone moiety through Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can undergo oxidation reactions, where the methanone moiety is converted to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the dipropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can be used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The dipropylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (6-(Dimethylamino)pyridin-3-yl)(phenyl)methanone
- (6-(Diethylamino)pyridin-3-yl)(phenyl)methanone
- (6-(Dipropylamino)pyridin-3-yl)(methyl)methanone
Uniqueness:
- The presence of the dipropylamino group at the 6th position of the pyridine ring distinguishes (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone from other similar compounds. This unique substitution pattern can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H22N2O |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
[6-(dipropylamino)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H22N2O/c1-3-12-20(13-4-2)17-11-10-16(14-19-17)18(21)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3 |
InChI-Schlüssel |
KNCIGCCHQYOIMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13008259.png)
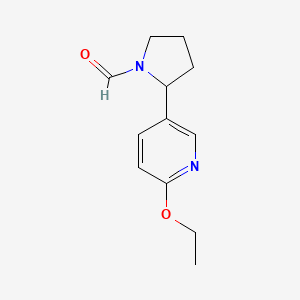

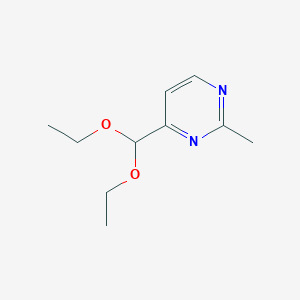
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)

